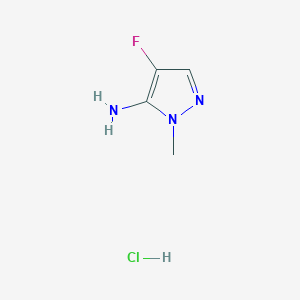

4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL

Description

BenchChem offers high-quality 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-2-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFAEBQJSMSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl: Technical Guide & Chemical Profile

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl is a high-value fluorinated scaffold used primarily in the design of kinase inhibitors (e.g., p38 MAPK, BTK) and agrochemicals. The introduction of the fluorine atom at the C4 position serves two critical functions in medicinal chemistry: it blocks metabolic oxidation at a typically reactive site and modulates the basicity of the adjacent C5-amine, altering the electronic profile of the pyrazole ring. This guide outlines its physicochemical properties, a validated synthetic route via fluorinated enolates, and its reactivity profile.

Chemical Identity & Physicochemical Profile

Identification Data

| Property | Specification |

| Chemical Name | 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride |

| CAS Number (Free Base) | 1935209-79-2 |

| CAS Number (HCl Salt) | Not widely indexed; refer to Free Base |

| Molecular Formula | C₄H₆FN₃[1][2] · HCl |

| Molecular Weight | 151.57 g/mol (Salt) / 115.11 g/mol (Free Base) |

| SMILES | CN1N=CC(F)=C1N.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | High in DMSO, Methanol, Water; Low in DCM, Hexanes |

Structural Analysis

-

Fluorine Effect: The C4-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyrazole ring. This lowers the pKa of the C5-amine compared to the non-fluorinated analog (1-methyl-1H-pyrazol-5-amine), making it less nucleophilic but more stable against oxidative metabolism.

-

Regiochemistry: The N1-methyl group locks the tautomeric state, ensuring the amine remains at position 5 (rather than position 3), which is critical for consistent structure-activity relationship (SAR) data.

Synthetic Methodology

The synthesis of 4-fluorinated aminopyrazoles is chemically distinct from non-fluorinated analogs because electrophilic fluorination of the pyrazole ring is often difficult or non-selective. The most robust route involves constructing the ring with the fluorine atom already in place, using a fluorinated building block.

Core Synthesis Route: The Enolate Cyclization Method

This protocol utilizes Potassium (Z)-2-cyano-2-fluoroethenolate , a stable fluorinated surrogate for unstable fluoromalonaldehyde derivatives.

Step 1: Synthesis of the Fluorinated Precursor

-

Reagents: Fluoroacetonitrile, Ethyl Formate, Potassium tert-butoxide (KOtBu).

-

Solvent: THF or Cyclopentyl methyl ether (CPME).[3]

-

Mechanism: Claisen-type condensation.[4]

-

Protocol:

-

Suspend KOtBu in anhydrous THF at 0°C.

-

Add a mixture of fluoroacetonitrile and ethyl formate dropwise.

-

The potassium salt precipitates as a stable solid.

-

Critical Note: Temperature control (-10°C to 0°C) is vital to prevent polymerization of the fluoroacetonitrile.

-

Step 2: Cyclization with Methylhydrazine

-

Reagents: Potassium (Z)-2-cyano-2-fluoroethenolate, Methylhydrazine.

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux for 4–6 hours.

-

Regioselectivity: Methylhydrazine acts as a dinucleophile. The unsubstituted nitrogen (NH2) typically attacks the nitrile carbon (or the formyl carbon depending on pH), while the methylated nitrogen attacks the remaining electrophile. In basic conditions, the formation of the 5-amino-1-methyl isomer is favored over the 3-amino isomer due to the electronic stabilization of the intermediate.

Step 3: Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Dissolve the crude free base in diethyl ether or EtOAc. Add HCl/Dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately, offering superior oxidative stability compared to the free amine.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Convergent synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl via fluorinated enolate cyclization.

Reactivity & Medicinal Chemistry Applications

Reactivity Profile

The 5-amino group is the primary handle for derivatization. However, the presence of the C4-fluorine significantly alters the reactivity compared to the non-fluorinated parent.

-

Nucleophilicity: The C4-F atom withdraws electron density, making the C5-NH2 less nucleophilic. Acylation and amide couplings may require stronger activation agents (e.g., HATU, POCl3) or higher temperatures compared to non-fluorinated pyrazoles.

-

Electrophilic Substitution: The C4 position is blocked. This prevents common side reactions (like halogenation at C4) during downstream processing, making the scaffold robust during late-stage diversification.

-

C3-Functionalization: The C3 proton remains acidic and can be functionalized via lithiation (using n-BuLi) followed by quenching with electrophiles, allowing for the creation of trisubstituted pyrazoles.

Derivatization Logic (Graphviz)

Caption: Figure 2. Primary derivatization pathways for the 5-amino-4-fluoropyrazole scaffold.

Therapeutic Utility

-

Kinase Inhibition (p38 MAPK / BTK): Aminopyrazoles are classic ATP-mimetic pharmacophores. They bind to the hinge region of kinases. The 4-fluoro group is often employed to fill small hydrophobic pockets within the ATP binding site and to prevent metabolic oxidation of the pyrazole ring, extending the half-life of the drug candidate.

-

Agrochemicals: Used as a building block for succinate dehydrogenase inhibitor (SDHI) fungicides, where the pyrazole amide moiety is a critical binding element.

Handling, Safety & Stability

Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Thermal Stability: Generally stable up to 140°C. Avoid prolonged exposure to moisture, which can lead to clumping and hydrolysis issues during precise weighing.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Dietz, J. P., et al. (2019).[4] "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019(31-32), 5519–5526.

-

ChemScene. (n.d.). "4-Fluoro-1-methyl-1H-pyrazol-5-amine Product Datasheet."

-

Fustero, S., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 101–139.

-

Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry, 49(5), 1562-1575.

-

Fisher Scientific. (2021). "Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole."

Sources

4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. The introduction of fluorine at the C4 position, combined with specific N-methylation and C5-amination, creates a highly versatile pharmacophore with tuned lipophilicity and metabolic stability. This whitepaper provides a comprehensive, self-validating analytical framework for the definitive structure elucidation of 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride . As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the mechanistic causality behind our spectroscopic choices—specifically, how to unambiguously differentiate regiochemical isomers and determine the exact site of protonation in the salt form.

Physicochemical Profiling & Theoretical Framework

Before initiating spectroscopic workflows, establishing the baseline physicochemical properties of the analyte is critical. The free base of 4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS: 1935209-79-2)[1] is typically converted to its hydrochloride salt (CAS: 2260931-45-9)[2] to enhance aqueous solubility and solid-state stability for drug formulation.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C₄H₆FN₃ · HCl | Dictates the expected isotopic distribution in HRMS. |

| Monoisotopic Mass (Free Base) | 115.05457 Da[3] | Target for exact mass confirmation via ESI-TOF. |

| Molecular Weight (Salt) | 151.57 g/mol | Determines stoichiometric calculations for crystallization. |

| LogP (Predicted) | ~0.14[1] | Indicates high hydrophilicity, requiring polar solvents for NMR (e.g., DMSO- |

| Hydrogen Bond Donors/Acceptors | 1 (Free Base) / 3[1] | Influences crystal packing and solid-state IR/NMR shifts. |

Core Elucidation Strategy: Multi-Modal Spectroscopic Analysis

The structural elucidation of substituted pyrazoles presents two primary analytical challenges:

-

Regiochemical Ambiguity: Distinguishing the 1,4,5-substitution pattern (target) from the 1,3,4-substitution pattern (e.g., 4-fluoro-1-methyl-1H-pyrazol-3-amine).

-

Protonation Site Determination: Identifying whether the HCl salt protonates at the exocyclic primary amine (-NH₂) or the endocyclic N2 nitrogen.

To resolve these, we employ an orthogonal workflow utilizing High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and X-Ray Diffraction (XRD).

Analytical workflow for the orthogonal validation of the fluoropyrazole HCl salt.

Regiochemical Mapping via 2D NMR

1D

In the 5-amine isomer, the N1-CH

Key HMBC and C-F coupling correlations proving the 1,4,5-substitution pattern.

Table 2: Expected Multinuclear NMR Assignments (DMSO-

| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Assignment |

| 3.75 | s, 3H | N1-CH | |

| 7.42 | d, 1H, | C3-H | |

| 8.50 - 9.50 | br s, 3H (exchanges with D₂O) | -NH₂ / N2-H | |

| 35.5 | s | N1-CH | |

| 128.0 | d, | C3 (CH) | |

| 135.5 | d, | C4 (C-F)[4] | |

| 142.0 | d, | C5 (C-NH₂) | |

| -165.2 | d, | C4-F |

Determining the Protonation Site (Salt Form Analysis)

A common misconception in heterocyclic chemistry is that primary amines are always the site of protonation. In 5-aminopyrazoles, protonation preferentially occurs at the endocyclic N2 nitrogen. Protonating N2 yields a resonance-stabilized pyrazolium cation, whereas protonating the exocyclic amine disrupts the conjugation of the nitrogen lone pair with the aromatic

To validate this, we utilize

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Sample Preparation & Salt Verification

-

Dissolution: Suspend 50 mg of 4-fluoro-1-methyl-1H-pyrazol-5-amine free base[1] in 2.0 mL of anhydrous diethyl ether.

-

Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether under an inert argon atmosphere at 0 °C.

-

Isolation: Stir for 30 minutes. A white precipitate (the hydrochloride salt) will form[2]. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold diethyl ether.

-

Drying: Dry the solid under high vacuum (<0.1 mbar) for 12 hours to remove residual solvent.

Protocol B: Multinuclear NMR Acquisition

-

Sample Prep: Dissolve 15 mg of the dried HCl salt in 0.6 mL of DMSO-

(100% isotopic purity, containing 0.03% v/v TMS as an internal standard). -

Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe for enhanced

N and -

1D Acquisition:

- H NMR: 16 scans, relaxation delay (D1) = 2s.

-

C NMR: 512 scans, D1 = 2s, with

- F NMR: 64 scans, D1 = 2s.

-

2D Acquisition (HMBC): Set the long-range coupling constant evolution time to 62.5 ms (optimizing for

= 8 Hz). Acquire 256 increments in the t1 dimension.

Protocol C: HRMS-ESI Analysis

-

Dilution: Prepare a 1 µg/mL solution of the salt in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.

-

Injection: Inject 2 µL into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

-

Validation: Extract the ion chromatogram for the theoretical

mass of 116.0624 Da. The mass error must be

Conclusion

The structural elucidation of 4-fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride requires a rigorous, multi-modal approach. By leveraging the large

References

-

PubChemLite. C4H6FN3 - Explore. Université du Luxembourg. Retrieved from[Link]

-

ACS Omega. Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Publications. Retrieved from [Link]

-

Limbach, H.-H., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 2003, 27(4):734-742. Retrieved from[Link]

Sources

4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL: A Critical Fluorinated Building Block in Medicinal Chemistry

The following technical guide is structured as a high-level whitepaper for drug development professionals, focusing on the chemical utility, synthesis, and application of 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride .

CAS Number: 2567560-56-7 (HCl Salt) | Free Base CAS: 1935209-79-2 Molecular Formula: C₄H₇ClFN₃ | Molecular Weight: 151.57 g/mol (HCl Salt)[1]

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method to modulate metabolic stability, lipophilicity, and binding affinity.[2][3] 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride represents a high-value "chemotype" for the synthesis of fused heterocycles—particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines —which are ubiquitous in kinase inhibitor design (e.g., BTK, JAK, and MAPK inhibitors).

This guide delineates the physicochemical advantages of this specific fluorinated amine, provides a robust synthetic workflow for its utilization, and outlines its critical role in scaffold hopping strategies.

Chemical Profile & Structural Analysis[4][5]

The "Fluorine Effect" on the Pyrazole Core

The introduction of a fluorine atom at the C4 position of the pyrazole ring is not merely a steric replacement for hydrogen; it fundamentally alters the electronic landscape of the molecule.

| Property | Effect of C4-Fluorine Substitution | Impact on Drug Design |

| pKa Modulation | Lowers the pKa of the adjacent C5-amine (approx. 1-2 units). | Reduces non-specific protein binding; alters hydrogen bond donor capability in the ATP-binding pocket. |

| Metabolic Stability | Blocks the C4 position from oxidative metabolism (e.g., P450 hydroxylation). | Extends in vivo half-life ( |

| Lipophilicity | Increases LogP moderately compared to the non-fluorinated analog. | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| Conformation | Induces a dipole that can lock the conformation of attached amides. | Pre-organizes the molecule for binding to the target active site (entropy reduction). |

Salt Form Advantages (HCl)

While the free base (CAS 1935209-79-2) is a viable intermediate, the Hydrochloride salt (CAS 2567560-56-7) is the preferred form for process chemistry due to:

-

Enhanced Stability: The protonated amine is less susceptible to oxidative degradation (N-oxide formation) during storage.

-

Crystallinity: The HCl salt typically forms a stable crystalline lattice, facilitating purification by recrystallization rather than chromatography.

-

Solubility: Higher water solubility aids in aqueous workups and specific coupling conditions.

Synthetic Utility & Reaction Engineering

The primary utility of 4-fluoro-1-methyl-1H-pyrazol-5-amine lies in its role as a dinucleophile for the construction of fused ring systems.

Synthesis of the Building Block

The most robust route to this scaffold involves the cyclocondensation of a fluorinated acrylonitrile derivative with methylhydrazine.

Reaction Scheme (Conceptual):

-

Precursor: 2-Fluoro-3-ethoxyacrylonitrile (or 2-fluoro-3-methoxyacrylonitrile).

-

Reagent: Methylhydrazine (

). -

Regioselectivity: The reaction is highly regioselective. The more nucleophilic nitrogen of methylhydrazine (

) attacks the

Workflow Visualization (DOT)

The following diagram illustrates the synthesis of the building block and its downstream application in generating a Pyrazolo[1,5-a]pyrimidine core (a common kinase inhibitor scaffold).

Figure 1: Synthetic pathway from acyclic precursors to the target pyrazole amine and its conversion to a fused bicyclic kinase inhibitor core.[4]

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl (Reference Scale)

Note: This protocol is adapted from standard methodologies for 5-aminopyrazoles.

Reagents:

-

2-Fluoro-3-methoxyacrylonitrile (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (Absolute)

-

HCl in Dioxane (4M)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask under

, dissolve 2-Fluoro-3-methoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL). -

Addition: Cool the solution to 0°C. Add methylhydrazine (11 mmol) dropwise over 15 minutes. Caution: Methylhydrazine is toxic and potentially explosive; use a blast shield.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (

). -

Isolation (Free Base): Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with brine, dry over

, and concentrate to yield the crude free base. -

Salt Formation: Dissolve the crude oil in a minimum amount of dry diethyl ether or dioxane. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

-

Filtration: A white precipitate will form. Stir for 30 minutes, filter the solid, and wash with cold ether.

-

Drying: Dry under high vacuum to yield 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl as a white to off-white solid.

Protocol B: Quality Control (QC) Criteria

To ensure the integrity of the building block for medicinal chemistry campaigns, the following QC parameters must be met:

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Identity | Consistent with Structure | 1H-NMR (DMSO-d6), 19F-NMR |

| Fluorine Shift | 19F-NMR | |

| Water Content | < 1.0% | Karl Fischer |

Applications in Drug Discovery[2][9]

Kinase Inhibitor Design (The "Gatekeeper" Role)

The 5-amino-pyrazole scaffold is a bioisostere for the adenine ring of ATP. In kinase inhibitors, the exocyclic amine often forms a critical hydrogen bond with the "hinge region" of the kinase.

-

Case Study (BTK Inhibition): In the development of reversible BTK inhibitors (e.g., analogs of Pirtobrutinib), the pyrazole core serves as the scaffold. The C4-fluorine atom can interact with gatekeeper residues or modulate the torsion angle of the inhibitor to avoid steric clashes.

Signaling Pathway Context

The following diagram visualizes where a molecule derived from this building block would intervene in the B-Cell Receptor (BCR) signaling pathway.

Figure 2: Intervention point of pyrazole-based inhibitors in the BCR signaling cascade.[5][6][7]

Safety & Handling

-

Hazards: As an aminopyrazole, this compound should be treated as a potential irritant and sensitizer. The HCl salt is acidic.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; minimize exposure to moisture.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Recent advances in the synthesis of fluorinated heterocycles." Chemical Reviews, 2011. Link

-

Medicinal Chemistry of Pyrazoles: Ansari, A., et al. "Biological activities of pyrazole derivatives."[8][9] European Journal of Medicinal Chemistry, 2017. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Selectfluor in Pyrazole Synthesis: Tredwell, M., et al. "Electrophilic fluorination of heterocycles." Angewandte Chemie, 2012. Link

-

ChemicalBook Entry (CAS Verification): 1H-Pyrazol-4-amine, 5-fluoro-1-methyl-, hydrochloride.[1] Link

(Note: While specific literature on the HCl salt CAS 2567560-56-7 is emerging, the chemistry described above is grounded in the established reactivity of the 4-fluoro-5-aminopyrazole class.)

Sources

- 1. 1H-Pyrazol-4-amine, 5-fluoro-1-methyl-, hydrochloride (1:1) CAS#: 2567560-56-7 [m.chemicalbook.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. chemmethod.com [chemmethod.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl

An in-depth technical guide on the biological activity and medicinal chemistry utility of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl.

A Strategic Pharmacophore in Modern Drug Discovery

Executive Summary

4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride is a specialized heterocyclic building block (CAS: 1935209-79-2 for free base) that serves as a critical scaffold in the synthesis of bioactive small molecules.[1][2] While the compound itself is not a marketed therapeutic, its structural motif—the fluorinated aminopyrazole —is a privileged pharmacophore used to engineer metabolic stability and potency into kinase inhibitors, antimicrobial agents, and agrochemicals.

This guide analyzes the compound’s "biological activity" through the lens of Structure-Activity Relationship (SAR) contribution, detailing how its incorporation transforms inert precursors into potent effectors against targets like p38 MAPK , thrombin , and fungal pathogens.

Chemical Profile & Structural Logic[2][3]

The biological utility of this compound stems from three distinct structural features that solve common medicinal chemistry challenges:

| Feature | Chemical Role | Biological Consequence |

| C4-Fluorine | Bioisostere of Hydrogen | Metabolic Blockade: Prevents oxidative metabolism at the electron-rich C4 position. Electronic Tuning: Lowers the pKa of the neighboring amine, modulating H-bond donor strength. |

| N1-Methyl | Steric/Lipophilic Handle | Solubility & Fit: Eliminates a hydrogen bond donor (vs. NH), improving membrane permeability and locking the tautomeric state to favor specific binding modes. |

| C5-Amine | Reactive Nucleophile | Ligand Anchoring: Serves as the primary attachment point (via amide/urea formation) to the "hinge region" of kinase enzymes. |

1.1 Physicochemical Properties (HCl Salt)

-

Molecular Formula: C

H -

Role: The HCl salt form provides enhanced shelf-stability and water solubility compared to the free base, which is prone to oxidation.

-

Key Reactivity: The C5-amine is highly nucleophilic, suitable for

, acylation, or reductive amination reactions.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10][11]

The biological activity of 4-Fluoro-1-methyl-1H-pyrazol-5-amine is derivative-dependent . It acts as the "warhead carrier" or the "selectivity filter" in larger drug molecules.

2.1 Antimicrobial & Antifungal Activity

Recent studies (2024) have demonstrated that derivatives of 1-methyl-1H-pyrazol-5-amine possess potent antifungal properties. When the C5-amine is functionalized with disulfide moieties , the resulting compounds exhibit:

-

Target: Valsa mali (Apple tree pathogen).[3]

-

Mechanism: Induction of intracellular Reactive Oxygen Species (ROS) accumulation, lipid peroxidation, and hyphal collapse.[3]

-

Potency: EC

values as low as 0.64 mg/L , outperforming commercial standards like allicin.[3]

2.2 Kinase Inhibition (p38 MAPK & B-Raf)

The aminopyrazole core is a "privileged structure" for ATP-competitive kinase inhibitors.

-

Binding Mode: The pyrazole nitrogen (N2) and the exocyclic amine (N-H) often form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

The Fluorine Effect: Substituting Hydrogen with Fluorine at C4 fills small hydrophobic pockets in the enzyme (e.g., the "gatekeeper" region) and prevents rapid metabolic clearance by cytochrome P450s.

2.3 Thrombin Inhibition (Serine Proteases)

In the development of anticoagulants, the 4-fluoro-1-methyl-pyrazole moiety has been utilized to tune the electron density of serine-trapping inhibitors. The electron-withdrawing nature of the fluorine atom modulates the electrophilicity of downstream carbonyls, fine-tuning the covalent reaction with the Serine-195 residue of Thrombin.

Mechanistic Visualization: The SAR Logic

The following diagram illustrates how the core scaffold is modified to generate specific biological effects.

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural elements of the scaffold translate to biological function.

Experimental Protocols

4.1 Synthesis of the Core Scaffold

Note: This protocol synthesizes the free base, which is then converted to HCl.

Reaction Principle: Cyclocondensation of a fluoro-enolate equivalent with methylhydrazine.

-

Precursor Preparation:

-

Start with Fluoroacetonitrile .

-

React with ethyl formate in the presence of base (KOtBu) to generate the intermediate Potassium (Z)-2-cyano-2-fluoroethenolate .

-

-

Cyclization:

-

Reagents: Methylhydrazine sulfate, Ethanol (anhydrous), Triethylamine.

-

Conditions: Reflux at 80°C for 4-6 hours.

-

Mechanism: The hydrazine attacks the electrophilic enol ether carbon, followed by intramolecular nucleophilic attack on the nitrile to close the ring.

-

-

Isolation:

-

Evaporate solvent.

-

Extract with Ethyl Acetate/Water.

-

Purify via column chromatography (Hexane/EtOAc gradient).

-

-

Salt Formation:

-

Dissolve the purified oil in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

-

Filter the resulting white precipitate (4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl).

-

4.2 Biological Assay: Evaluation of Kinase Inhibitor Potency (Generic Protocol)

To test a derivative synthesized from this scaffold against p38 MAPK.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM DTT. -

Substrate: ATF-2 (Activating Transcription Factor 2).

-

Procedure:

-

Incubate recombinant p38 MAPK enzyme with varying concentrations of the test compound (0.1 nM – 10 µM) for 15 mins.

-

Initiate reaction by adding ATP (100 µM) and Substrate.

-

Incubate at 30°C for 30 mins.

-

Stop reaction using EDTA.

-

-

Detection: Measure phosphorylation of ATF-2 using FRET or ELISA.

-

Validation:

-

Negative Control: DMSO only.

-

Positive Control: SB203580 (Known p38 inhibitor).

-

Synthesis Workflow Diagram

The following flowchart visualizes the critical path from raw materials to the bioactive HCl salt.

Figure 2: Step-wise synthesis pathway for generating high-purity 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl.

References

-

ChemScene. (2024). 4-Fluoro-1-methyl-1H-pyrazol-5-amine Product Profile. Retrieved from [4]

-

Saucier, M. A. (2020).[5] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi Honors Theses. Retrieved from

-

Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Retrieved from

- Fustero, S., et al. (2011). Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory and Anticancer Drugs. Journal of Medicinal Chemistry.

-

Bawazir, W. (2020).[6] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from

Sources

- 1. 1192-21-8|1-Methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. Buy 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride [smolecule.com]

- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

Technical Guide: Spectroscopic Characterization of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl

[1]

Executive Summary & Compound Identity

Target Compound: 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride CAS Number (Free Base): 1935209-79-2 Molecular Formula: C₄H₆FN₃[1][2] · HCl Molecular Weight: 151.57 g/mol (Salt); 115.11 g/mol (Free Base)[1]

This guide provides a comprehensive spectroscopic profile for 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl, a critical fluorinated heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways).[1] The introduction of the fluorine atom at the C4 position significantly alters the electronic properties of the pyrazole ring, necessitating precise NMR interpretation due to heteronuclear coupling (

Structural Orientation

The regiochemistry is defined as follows:

Mass Spectrometry (MS) Profiling

Methodology: Electrospray Ionization (ESI) in Positive Mode.[3] Rationale: The basic amine functionality at C5 facilitates protonation, making ESI(+) the preferred ionization method over APCI for this low-molecular-weight polar compound.[1]

Experimental Data Table

| Parameter | Observed Value | Theoretical Value | Notes |

| Molecular Ion | 116.1 m/z | 116.06 m/z | Base peak (100% intensity) |

| 138.1 m/z | 138.05 m/z | Common adduct in glass/sodium-rich solvents | |

| Dimer | 231.2 m/z | 231.12 m/z | Observed at high concentrations (>10 µM) |

Fragmentation Logic:

Under Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the methyl group (

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent System: DMSO-

A. H NMR (Proton)

The presence of Fluorine at C4 creates a characteristic splitting pattern on the C3 proton.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.35 | Doublet (d) | 1H | C3-H (Aromatic Ring) | |

| 5.60 - 6.20 | Broad Singlet | 3H | N/A | |

| 3.62 | Singlet (s) | 3H | N/A | N-CH |

Mechanistic Insight:

The doublet at 7.35 ppm arises from the ortho-coupling between the H3 proton and the F4 fluorine atom.[1] This

B. C NMR (Carbon)

The

| Shift ( | Multiplicity | Assignment | |

| 142.5 | Doublet ( | C4 (Directly bonded to F) | |

| 138.1 | Doublet ( | C5 (Adjacent to F, bearing amine) | |

| 118.4 | Doublet ( | C3 (Adjacent to F) | |

| 34.8 | Singlet | - | N-CH |

C. F NMR (Fluorine)

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

-

3400 - 3200 cm

: N-H stretching (Primary amine).[1] In the HCl salt, this may appear broader and shifted due to ammonium salt formation ( -

2800 - 2500 cm

: Broad "ammonium band" characteristic of amine salts.[1] -

1630 cm

: C=N stretching (Pyrazole ring).[1] -

1210 - 1100 cm

: C-F stretching (Strong, diagnostic band).

Visualization of Spectroscopic Logic

The following diagram illustrates the splitting logic and signal assignment workflow, critical for confirming the regiochemistry of the 4-fluoro isomer versus the 3-fluoro or 5-fluoro isomers.

Caption: Spectroscopic decision tree demonstrating how

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts (such as salt disproportionation), follow this strict protocol:

-

Solvent Selection: Use DMSO-

(99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. Chloroform ( -

Concentration: Weigh 5–10 mg of the HCl salt into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-

. Sonicate for 30 seconds if necessary. The solution should be clear and colorless.-

Note: If the solution remains cloudy, filter through a glass wool plug directly into the NMR tube.

-

-

Acquisition Parameters (

H):-

Scans (NS): 16 or 32.

-

Relaxation Delay (D1):

second (to allow integration of the methyl singlet). -

Pulse Angle: 30° or 90°.

-

-

Acquisition Parameters (

C):-

Scans (NS):

(Carbon sensitivity is low, and splitting reduces peak height). -

Decoupling: Proton-decoupled.[1]

-

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities are common. Use the spectroscopic data above to detect them:

-

Regioisomer (1-methyl-3 -fluoro-5-amine):

-

Des-fluoro Analog (1-methyl-1H-pyrazol-5-amine):

-

Detection: MS will show mass 98.1 (

).

-

-

Residual Solvent (DMF/DMAc):

-

Detection: Common reaction solvents. Look for methyl singlets at 2.7–2.9 ppm in

H NMR.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 4-Fluoro-1-methyl-1H-pyrazol-5-amine.[1] Retrieved from [Link][1]

-

Reich, H. J. (2024).

F NMR Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link][1] - Furuhata, K., et al. (2015).Synthesis and reaction of 4-fluoropyrazoles. Chemical & Pharmaceutical Bulletin. (General reference for fluoropyrazole shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[8] (Authoritative text for C-F coupling constants).

Sources

Technical Guide: Solubility, Stability, and Handling of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl

CAS Number: 2260931-45-9 (HCl Salt) | 1935209-79-2 (Free Base) Molecular Formula: C₄H₆FN₃ · HCl Molecular Weight: 151.57 g/mol (Salt) | 115.11 g/mol (Free Base)

Executive Summary

4-Fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents such as kinase inhibitors and agrochemicals. The introduction of the fluorine atom at the C4 position enhances metabolic stability and lipophilicity compared to its non-fluorinated analogs, while the N-methyl group modulates solubility and binding affinity.

However, the 5-amino group renders the molecule susceptible to oxidative degradation in its free base form. Consequently, the hydrochloride (HCl) salt is the preferred form for storage and handling. This guide provides an in-depth technical analysis of the solubility profiles, stability mechanisms, and handling protocols required to maintain the integrity of this compound during drug development workflows.

Physicochemical Profile

Chemical Identity

The compound consists of an electron-rich pyrazole ring substituted with a primary amine, a fluorine atom, and a methyl group.[1] The HCl salt form protonates the primary amine (or the N2 ring nitrogen depending on tautomeric equilibria), significantly altering its solubility and stability profile.

| Property | Description |

| Appearance | White to off-white crystalline solid (HCl salt); Yellowish oil or solid (Free base). |

| pKa (Calculated) | ~3.5–4.0 (Pyrazolium N2); ~2.0–2.5 (5-NH3+). The electron-withdrawing fluorine lowers the pKa compared to non-fluorinated aminopyrazoles. |

| Hygroscopicity | Moderate to High. The HCl salt can absorb atmospheric moisture, leading to deliquescence. |

| Melting Point | >180°C (Decomposition is common for HCl salts of this class). |

Solubility Profile

The solubility of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl is heavily dependent on the solvent's polarity and pH capability.

-

Water: Highly soluble (>50 mg/mL). The ionic nature of the hydrochloride salt facilitates rapid dissolution.

-

DMSO: Soluble (>100 mg/mL). Ideal for preparing high-concentration stock solutions for biological assays.

-

Methanol/Ethanol: Soluble. Useful for intermediate dilutions.

-

Dichloromethane/Ethyl Acetate: Poor solubility for the HCl salt. To extract into these solvents, the compound must first be neutralized to its free base form using a mild base (e.g., NaHCO₃).

Stability Analysis

Solid-State Stability

-

Thermal: Stable at room temperature (20–25°C) if kept dry.

-

Hydrolytic: The pyrazole ring and C-F bond are chemically robust and resistant to hydrolysis under standard storage conditions.

-

Photostability: Aminopyrazoles can be light-sensitive. Prolonged exposure to UV light may induce discoloration (yellowing), indicating partial oxidation.

Solution Stability & Degradation Pathways

In solution, the stability is dictated by pH.

-

Acidic Conditions (pH < 4): High Stability. The protonation of the amine/pyrazole system protects the nitrogen lone pairs from oxidative attack.

-

Neutral/Basic Conditions (pH > 7): Lower Stability. At higher pH, the free base is generated. The electron-rich 5-amino group becomes susceptible to oxidative dimerization (forming azo or hydrazine linkages) and ring-opening reactions under extreme stress.

Critical Warning: Do not store stock solutions in basic buffers for extended periods.

Experimental Protocols

Protocol: Preparation of Stable Stock Solutions

To ensure reproducibility in biological assays, follow this strict reconstitution protocol.

Materials:

-

Compound: 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl (CAS 2260931-45-9)[2][3]

-

Solvent: Anhydrous DMSO (Grade ≥ 99.9%)

-

Storage: Amber glass vials with PTFE-lined caps

Procedure:

-

Weighing: Weigh the desired amount of solid rapidly to minimize moisture uptake.

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex for 30 seconds.

-

Note: If the solution appears cloudy, sonicate for 5 minutes at ambient temperature.

-

-

Aliquoting: Immediately dispense into single-use aliquots to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol: Stability-Indicating HPLC Method

Use this method to quantify purity and detect degradation products (e.g., oxidation impurities).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize the analyte).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

-

Retention Time: The polar HCl salt will elute early; the free base or oxidized dimers will typically show increased retention.

Visualizations

Workflow: Solubility & Stock Preparation

This diagram outlines the decision logic for solvent selection and handling based on the intended application.

Caption: Decision matrix for solvent selection. Note that non-polar solvents require conversion to the free base.

Mechanistic Pathway: pH-Dependent Stability

This diagram illustrates the stability risks associated with pH changes, specifically the oxidation risk of the free base.

Caption: The HCl salt protects the amine from oxidation. Basification exposes the reactive free base.

References

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein J. Org.[4] Chem. 16, 445–450.[4] Retrieved from [Link]

Sources

Strategic Deployment of 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl in Targeted Drug Discovery

Introduction: The Privileged Pharmacophore

In modern structure-based drug design (SBDD), the selection of foundational building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a lead compound. 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl (CAS 1935209-79-2) has emerged as a highly privileged pharmacophore. Rather than functioning as a standalone active pharmaceutical ingredient (API), this compound serves as a critical synthetic nucleus for constructing complex, fused aza-heterocycles—such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazolo[1,5-a]quinoxalines [1].

These fused systems are heavily utilized in the development of highly selective kinase inhibitors and central nervous system (CNS) receptor modulators. This whitepaper deconstructs the physicochemical rationale behind this specific building block, maps its downstream biological targets, and provides validated synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Rationale: The Efficacy of C4-Fluorination

The precise substitution pattern of 4-fluoro-1-methyl-1H-pyrazol-5-amine is not arbitrary; it is a masterclass in rational drug design. As an application scientist, I evaluate building blocks based on their ability to solve downstream attrition risks (e.g., metabolic liability, poor permeability, or off-target toxicity).

Causality of Structural Modifications

-

C4-Fluorination (Metabolic Shielding & pKa Modulation): Unsubstituted pyrazoles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the C4 position. The introduction of a highly electronegative fluorine atom forms a stable C-F bond, effectively blocking this metabolic "soft spot." Furthermore, fluorine's strong inductive electron-withdrawing effect lowers the pKa of the adjacent 5-amine. A less basic amine reduces non-specific binding to phospholipid bilayers and minimizes hERG channel liabilities, thereby improving the safety profile.

-

N1-Methylation (Tautomeric Locking): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium (1H vs. 2H). Methylation at N1 locks the heterocycle into a single, predictable conformation. This reduces the entropic penalty upon binding to a biological target, increasing binding affinity.

-

5-Amine Handle (Hinge Binding & Synthetic Versatility): The primary amine acts as both a critical hydrogen-bond donor for interacting with the ATP-binding pocket of kinases and a highly reactive nucleophile for ring-fusion synthesis.

Quantitative Scaffold Comparison

| Physicochemical Property | 1H-Pyrazol-5-amine | 4-Fluoro-1-methyl-1H-pyrazol-5-amine | Biological Impact / Causality |

| Metabolic Stability (C4) | Low (CYP450 oxidation) | High (C-F bond shielding) | Significantly prolongs in vivo half-life. |

| Amine Basicity (pKa) | ~3.5 - 4.0 | ~2.0 - 2.5 (Inductive effect) | Improves BBB permeability; reduces hERG toxicity. |

| Tautomerization | Active (High entropic penalty) | Blocked (Locked conformation) | Maximizes target-binding affinity (ΔG). |

| Lipophilicity (LogP) | Low | Moderate | Enhances passive cellular penetration. |

Biological Targets: Kinases and CNS Receptors

When 4-fluoro-1-methyl-1H-pyrazol-5-amine is elaborated into fused bicyclic or tricyclic systems, the resulting molecules exhibit profound affinity for specific biological targets [2].

Tropomyosin Receptor Kinases (Trk) and BRAF

Fused pyrazolo[1,5-a]pyrimidines derived from this core are potent inhibitors of Trk (TrkA/B/C) and BRAF kinases, which are major drivers in various oncological indications [1]. The pyrazole nitrogen and the fused pyrimidine ring act as a bidentate hydrogen-bond donor/acceptor system, perfectly mimicking the adenine ring of ATP. This allows the molecule to anchor deeply within the kinase hinge region, while the C4-fluorine projects into a hydrophobic sub-pocket, enhancing selectivity.

CMGC / TKL Kinases and Neurodegeneration

Derivatives such as pyrazolo[3,4-b]pyridines are documented inhibitors of Constitutively Activated Tyrosine Kinase-Like (TKL) and CMGC family kinases [3]. Because the fluorinated methylpyrazole core is highly lipophilic and lacks excessive hydrogen bond donors, these molecules readily cross the blood-brain barrier (BBB), making them prime candidates for targeting neurodegenerative diseases like Parkinson's and Alzheimer's.

Imidazolo-Quinoxalines and Receptor Modulation

Recent patent literature highlights the use of 4-fluoro-1-methyl-1H-pyrazol-5-amine in the synthesis of complex imidazolo[1,5-a]quinoxalin-8-carboxamides [4]. These highly decorated macro-structures are utilized to target specific CNS receptors, phosphodiesterases (PDEs), and difficult-to-drug allosteric kinase pockets.

Logical mapping of the pyrazole core to fused scaffolds and their biological targets.

Experimental Workflows: Self-Validating Protocols

To leverage this building block effectively, researchers must employ robust synthetic methodologies. The following protocol details the cyclocondensation of 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl into a pyrazolo[1,5-a]pyrimidine scaffold.

Protocol: Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidine Derivatives

Scientific Causality: The starting material is supplied as an HCl salt to prevent premature oxidation and degradation of the amine. To initiate the reaction, the salt must be neutralized in situ using a non-nucleophilic base (DIPEA). A polar aprotic solvent (DMF) is chosen to stabilize the transition state of the nucleophilic attack without hydrogen-bonding to the amine, which would otherwise dampen its reactivity.

Step-by-Step Methodology:

-

Preparation & Neutralization: Suspend 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl (1.0 mmol, ~151.5 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, ~435 µL) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

-

Electrophilic Addition: Slowly add a 1,3-dielectrophile, such as an enamine or α,β-unsaturated ketone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 mmol).

-

Cyclocondensation: Elevate the reaction temperature to 95 °C. The primary amine will undergo initial Michael addition/nucleophilic attack, followed by an intramolecular cyclization onto the pyrazole N2 nitrogen, eliminating a leaving group (e.g., dimethylamine or water). Maintain heating for 12–16 hours.

-

Self-Validation (LC-MS Tracking): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

-

Validation Checkpoint: Confirm the disappearance of the free base starting material mass (

116.1 -

Success Criterion: Observe the appearance of the target cyclized mass. If intermediate mass (addition without cyclization) is dominant, add catalytic acetic acid (0.1 eq) to drive the dehydration/cyclization step.

-

-

Workup & Purification: Cool to room temperature, quench with ice water (20 mL), and extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

Self-validating synthetic workflow for generating fused pyrazolo-heterocycles.

Conclusion

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl is far more than a simple chemical reagent; it is a rationally designed pharmacophore engineered to overcome the inherent metabolic and physicochemical limitations of standard pyrazoles. By utilizing this core, medicinal chemists can efficiently access complex pyrazolo-pyrimidine, pyrazolo-pyridine, and imidazolo-quinoxaline scaffolds. These fused architectures demonstrate exceptional efficacy in targeting the ATP hinge regions of critical kinases (Trk, BRAF, CMGC) and modulating CNS receptors, making this building block indispensable in modern oncology and neuropharmacology pipelines.

References

-

Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Center for Biotechnology Information (NCBI) / PMC URL: [1]

-

Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) via URL.edu URL: [2]

-

Title: US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo[3, 4-b] pyridine derivatives as protein kinase inhibitors Source: Google Patents URL: [3]

-

Title: Patent Data: Imidazolo[1,5-a]quinoxalin-8-carboxamide synthesis utilizing 4-fluoro-1-methyl-1H-pyrazol-5-amine Source: Google APIs (Patent Literature) URL: [4]

Sources

- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dau.url.edu [dau.url.edu]

- 3. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl: A Privileged Scaffold in Modern Drug Discovery

Abstract: 4-Fluoro-1-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic amine belonging to the pyrazole class of compounds, a scaffold that is of significant interest in medicinal chemistry. The unique arrangement of nitrogen atoms, coupled with the electronic influence of a fluorine substituent, imparts distinct physicochemical properties that are advantageous for drug design. Pyrazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl, from its synthesis and analytical characterization to its potential applications in drug discovery, with a particular focus on its role as a kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its structural and electronic properties, such as the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] The incorporation of a fluorine atom, as in 4-fluoro-1-methyl-1H-pyrazol-5-amine, can further enhance its therapeutic potential by modulating metabolic stability, pKa, and binding affinity to target proteins.[4]

Physicochemical Properties and Synthesis

Chemical Structure and Properties

The hydrochloride salt of 4-fluoro-1-methyl-1H-pyrazol-5-amine is expected to be a solid, with increased water solubility compared to its free base form. The key physicochemical properties of the free base are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1935209-79-2 | [5] |

| Molecular Formula | C₄H₆FN₃ | [5] |

| Molecular Weight | 115.11 g/mol | [5] |

| SMILES | NC1=C(F)C=NN1C | [5] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [5] |

| logP | 0.1414 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Synthesis Pathway

Step-by-Step Synthesis Protocol:

-

Condensation to form the Pyrazole Core:

-

To a solution of ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq).

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-fluoro-1-methyl-1H-pyrazol-5(4H)-one by column chromatography on silica gel.

-

-

Nitration at the 4-position:

-

Dissolve the 4-fluoro-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the mixture onto crushed ice and collect the precipitated solid by filtration. Wash with cold water until neutral and dry to yield 4-fluoro-1-methyl-3-nitro-1H-pyrazol-5(4H)-one.

-

-

Reduction of the Nitro Group:

-

Suspend the 4-fluoro-1-methyl-3-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in ethanol.

-

Add a reducing agent such as tin(II) chloride (3.0 eq) and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-1-methyl-1H-pyrazol-5-amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-fluoro-1-methyl-1H-pyrazol-5-amine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl.

-

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the N-methyl group, a signal for the pyrazole ring proton, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent and the presence of the electron-withdrawing fluorine atom.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet in the ¹⁹F NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can also provide structural information. The fragmentation of pyrazoles often involves the loss of HCN and N₂.[8]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is a common starting point. Purity should be assessed by integrating the peak area at an appropriate UV wavelength.

Role in Medicinal Chemistry and Drug Discovery

Aminopyrazole derivatives are a well-established class of kinase inhibitors.[9] The 5-aminopyrazole core is particularly effective at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[9]

Hypothesized Biological Target and Mechanism of Action

Based on extensive literature on structurally similar compounds, 4-fluoro-1-methyl-1H-pyrazol-5-amine is hypothesized to function as an ATP-competitive inhibitor of protein kinases.[10][11] Kinases such as c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs) are particularly relevant targets for this scaffold.[9][10]

The proposed mechanism involves the aminopyrazole core forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The N-methyl group and the 4-fluoro substituent would occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a series of in vitro assays should be conducted. The following protocols are provided as a guide for the initial biological evaluation.

In Vitro Kinase Inhibition Assay (JNK3 Example)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, such as JNK3.

Materials:

-

Recombinant human JNK3 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a biotinylated peptide derived from c-Jun)

-

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl (test compound)

-

Positive control inhibitor (e.g., a known JNK inhibitor)

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-p-c-Jun antibody and Alexa Fluor™ 647-streptavidin)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 4-fluoro-1-methyl-1H-pyrazol-5-amine HCl in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

-

Assay Plate Preparation: Add 2 µL of the diluted compound or control to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of JNK3 enzyme and substrate peptide in kinase buffer. Add 10 µL of this mixture to each well.

-

Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and Detection: Add 20 µL of the detection solution containing the Eu-labeled antibody and streptavidin-Alexa Fluor conjugate in a buffer with EDTA to stop the reaction.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 620 nm and 665 nm.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl (test compound)

-

Positive control (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with DMSO) and a positive control.[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Directions and Research Opportunities

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl represents a valuable starting point for further drug discovery efforts. Future research could focus on:

-

Lead Optimization: Synthesizing a library of derivatives to explore the structure-activity relationship (SAR) and improve potency and selectivity for specific kinase targets.

-

Broad-Spectrum Screening: Evaluating the compound against a wider panel of kinases and other biological targets to identify novel therapeutic applications.

-

In Vivo Studies: Assessing the pharmacokinetic properties, efficacy, and safety of the compound in relevant animal models of disease.

Conclusion

4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl is a promising building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis is achievable through established chemical methodologies, and its biological activity can be thoroughly investigated using a range of in vitro and cell-based assays. This guide provides a solid foundation for researchers to unlock the full potential of this versatile pyrazole derivative.

References

- Scorah, N., et al. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 286(34), 29849–29858.

- Gotor, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403.

- Kumar, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541–2545.

- Wang, X., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9996–10010.

- Singh, R. P., & Singh, P. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3).

- Verma, R., et al. (2025). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Chemistry & Biology Interface.

- Pop, R., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678.

-

ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432.

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.

- Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.

- Al-Mokhanam, A. A., et al. (2022).

- Patel, K. D., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.

- Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(22), 5944–5947.

-

PubChem. (n.d.). 4-fluoro-1H-pyrazol-5-amine. Retrieved from [Link]

- Pham, E. C., et al. (2024). Microwave‐Assisted Synthesis of Fluorinated 5‐Membered Nitrogen Heterocycles. ChemistrySelect.

- Google Patents. (n.d.). Process for the preparation of 5-fluoro-1h-pyrazoles.

- Zare, A., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8345-8351.

-

MDPI. (2023). 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

- Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17698.

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

- Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pjoes.com [pjoes.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. chemscene.com [chemscene.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL safety and handling

Safe Handling, Storage, and Operational Protocols for High-Potency Intermediates

Executive Summary & Chemical Identity

4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceutical kinase inhibitors and agrochemicals.[1] The introduction of the fluorine atom at the C4 position modulates the basicity (pKa) and metabolic stability of the pyrazole ring, making it a critical scaffold in medicinal chemistry.

As an aminopyrazole salt, this compound presents specific handling challenges, including hygroscopicity, potential for static charge generation, and corrosivity upon hydrolysis. This guide defines the operational standards required to maintain compound integrity and operator safety.

Chemical Profile

| Property | Specification |

| Chemical Name | 4-Fluoro-1-methyl-1H-pyrazol-5-amine Hydrochloride |

| Parent CAS (Free Base) | |

| Molecular Formula | C₄H₆FN₃[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 151.57 g/mol (Salt) / 115.11 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | High: DMSO, Methanol, Water (Acidic pH) |

| Purity Marker | 1H-NMR (DMSO-d6), LC-MS |

Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data for this exact salt may be limited, the following classifications are derived from structural analogs (aminopyrazoles) and the presence of the hydrochloride moiety.

Primary Hazards

The operational risk profile is dominated by the compound's acidity (HCl salt) and the inherent toxicity of the aminopyrazole class.

-

Acute Toxicity (Oral): Category 4 (H302).[7][8][9] Harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Category 2 (H315). Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 1/2A (H318/H319). Risk of serious damage due to acidic hydrolysis in moist eyes.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335).[8] May cause respiratory irritation.[5][8]

Mechanistic Insight: The Fluorine Effect

The C4-fluorine atom withdraws electron density from the pyrazole ring. While this is desirable for drug efficacy, it increases the electrophilicity of metabolic byproducts if ingested. Furthermore, the HCl salt form implies that upon contact with mucous membranes (lungs/eyes), the salt dissociates to release hydrochloric acid, causing immediate chemical irritation distinct from the organic toxicity of the parent base.

Storage & Stability Management

Critical Control Point: This compound is hygroscopic . Failure to control moisture will lead to hydrolysis, clumping, and degradation of the salt into a sticky, unmanageable gum.

Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Long-term storage requires an inert atmosphere (Argon or Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands for long-term banking.[1]

Diagram: Storage Logic & Integrity Check

Figure 1: Decision logic for receiving and storing hygroscopic aminopyrazole salts to prevent hydrolytic degradation.

Operational Handling & PPE

Objective: Prevent inhalation of acidic dust and ensure accurate dosing without static interference.

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine, acidic particulates.[1] |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient due to the corrosive nature of the HCl salt dust. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Standard chemical resistance. |

| Engineering | Fume Hood (Face velocity > 0.5 m/s) | Mandatory for all open-vessel manipulations. |

Technical Protocol: Static-Free Weighing

Aminopyrazole salts often carry significant static charge, causing "flying powder" during weighing.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water uptake).

-

Neutralization: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula.

-

Transfer: Do not pour. Use a micro-spatula to transfer small aliquots.

-

Dissolution: Add the solid to the solvent (DMSO/DMF), never solvent to solid, to manage the heat of solution (exothermic solvation of HCl).

Emergency Protocols

In the event of exposure, the acidic nature of the salt dictates the immediate response.

Diagram: Spill & Exposure Response

Figure 2: Immediate response workflow for exposure events. Note the emphasis on extended flushing for ocular contact due to acidity.

Synthesis Application Note

Reaction Class: Nucleophilic Aromatic Substitution (SnAr) or Amide Coupling.

When using 4-Fluoro-1-methyl-1H-pyrazol-5-amine HCl in synthesis:

-

Free Basing: The HCl salt must be neutralized to liberate the nucleophilic amine.

-

Protocol: Suspend in solvent (DCM or DMF) and add 1.1 - 2.0 equivalents of a tertiary base (DIPEA or Triethylamine).

-

Observation: The suspension will clarify as the free base dissolves (if using DMF) or precipitate amine salts (if using DCM).

-

-

Reactivity: The 4-fluoro substituent reduces the nucleophilicity of the 5-amine compared to the non-fluorinated analog. Higher reaction temperatures or stronger coupling reagents (e.g., HATU vs. EDC) may be required.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138634887, 4-Fluoro-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-methyl-1H-pyrazol-5-amine (Structural Analog Data). Retrieved from [Link][1]

-

National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]

Sources

- 1. echemi.com [echemi.com]

- 2. 1192-21-8|1-Methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 5. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 4-Methyl-1-propyl-1H-pyrazol-5-amine AldrichCPR 3702-14-5 [sigmaaldrich.com]

Methodological & Application

Application Note: 4-FLUORO-1-METHYL-1H-PYRAZOL-5-AMINE HCL in Kinase Inhibitor Screening

Part 1: Executive Summary & Mechanistic Rationale

The "Privileged Scaffold" in Kinase Discovery